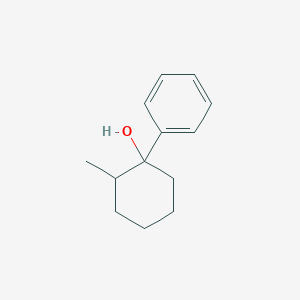
2-Methyl-1-phenylcyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-phenylcyclohexanol is an organic compound with the molecular formula C₁₃H₁₈O It is a secondary alcohol, characterized by a cyclohexane ring substituted with a methyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenylcyclohexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylcyclohexanone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions, followed by acidic workup to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 2-Methyl-1-phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products:
Oxidation: 2-Methyl-1-phenylcyclohexanone or 2-Methyl-1-phenylcyclohexanoic acid.
Reduction: 2-Methyl-1-phenylcyclohexane.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
2-Methyl-1-phenylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.
作用機序
The mechanism of action of 2-Methyl-1-phenylcyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound undergoes enzymatic transformations .
類似化合物との比較
- 1-Methyl-2-phenylcyclohexanol
- 2-Phenylcyclohexanol
- 1-Phenylcyclohexanol
Comparison: 2-Methyl-1-phenylcyclohexanol is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different stereochemistry and reactivity patterns, making it valuable for specific applications in synthesis and research .
生物活性
2-Methyl-1-phenylcyclohexanol, a compound with the molecular formula C13H18O, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biological systems, and relevant research findings.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 15036-22-3 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 2-methyl-1-phenylcyclohexan-1-ol |
| InChI Key | SMWRMTHIQDFNPL-UHFFFAOYSA-N |
The compound features a hydroxyl group that contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors. The hydroxyl group can engage in hydrogen bonding, influencing the compound’s binding affinity to various molecular targets. This interaction may lead to modulation of metabolic pathways where the compound undergoes enzymatic transformations .
Potential Targets
- Enzymatic Interactions : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic processes.
- Receptor Binding : It may bind to receptors influencing physiological responses, although specific receptor targets require further investigation.
Biological Studies and Findings
Research has explored the biological implications of this compound in various contexts:
- Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties, suggesting potential applications in developing antimicrobial agents.
- Analgesic Effects : Some derivatives of cyclohexanol compounds have shown analgesic effects in animal models, warranting further exploration of this compound in pain management.
- Neuroprotective Properties : Investigations into related compounds suggest that they may possess neuroprotective effects, which could be relevant for treating neurodegenerative diseases.
Case Studies
A few notable studies involving this compound are summarized below:
Comparative Analysis
When compared to similar compounds like 1-Methyl-2-phenylcyclohexanol and 2-Phenylcyclohexanol, this compound exhibits unique stereochemistry and reactivity patterns that may influence its biological activity .
Comparison Table
| Compound | Unique Features |
|---|---|
| This compound | Contains both methyl and phenyl groups; potential for diverse applications. |
| 1-Methyl-2-phenylcyclohexanol | Different stereochemistry; may exhibit distinct biological activities. |
| 2-Phenylcyclohexanol | Lacks methyl substitution; potentially less reactive than 2-Methyl variant. |
特性
CAS番号 |
15036-22-3 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
2-methyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11-7-5-6-10-13(11,14)12-8-3-2-4-9-12/h2-4,8-9,11,14H,5-7,10H2,1H3 |
InChIキー |
SMWRMTHIQDFNPL-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















